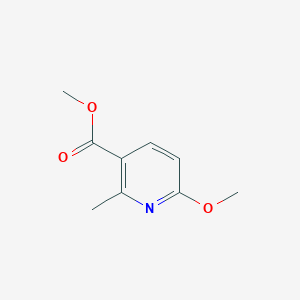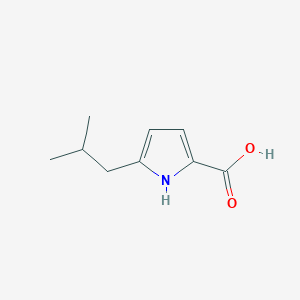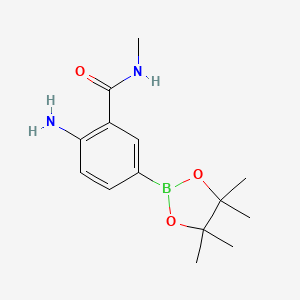
3-Methoxyisoquinolin-7-amine
Descripción general
Descripción
3-Methoxyisoquinolin-7-amine is a chemical compound with the molecular formula C10H10N2O . It is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of 3-Methoxyisoquinolin-7-amine consists of a isoquinoline ring with a methoxy group (OCH3) at the 3rd position and an amine group (NH2) at the 7th position .Chemical Reactions Analysis
Amines, including 3-Methoxyisoquinolin-7-amine, can undergo a variety of chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis
3-Methoxyisoquinolin-7-amine has a molecular weight of 174.2 . The physical and chemical properties of amines can vary widely, but they generally act as weak organic bases .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- The synthesis of bromo-7-methoxyisoquinoline, a derivative of 3-Methoxyisoquinolin-7-amine, is achieved through Jackson's modification of the Pomeranz-Fritsch ring synthesis, highlighting the compound's utility in generating complex molecular frameworks (Armengol, Helliwell, & Joule, 2000).
- A novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline showcases an effective synthetic approach for introducing a methyl group at C1 of isoquinolines, demonstrating the compound's importance in the synthesis of natural products and drug development (Melzer, Felber, & Bracher, 2018).
- The synthesis and characterization of 6-Methoxyisoquinoline-5-Carbonitrile detail a methodological advancement in the preparation of this compound, indicating its critical role as an intermediate in drug and dye manufacturing (Zhou Xin-rui, 2005).
Pharmacological Applications and Biological Studies
- Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, providing insights into the structural requirements for binding to these sites and their potential applications in neurological research (Graulich et al., 2006).
- Studies on 5-Amino-2-aroylquinolines, structurally related to 3-Methoxyisoquinolin-7-amine, have demonstrated significant antiproliferative activity against various cancer cell lines, indicating the potential of this compound's derivatives in cancer therapy (Lee et al., 2011).
Material Science and Sensing Applications
- Isoquinoline-derivatized tris(2-pyridylmethyl)amines have been developed as fluorescent zinc sensors with strict Zn²⁺/Cd²⁺ selectivity, showcasing the utility of 3-Methoxyisoquinolin-7-amine derivatives in the development of selective sensors for biological and environmental applications (Mikata et al., 2014).
Propiedades
IUPAC Name |
3-methoxyisoquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMFKTALGLHMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(C=CC2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid](/img/structure/B3100651.png)












